3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Beschreibung
This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one family, a heterocyclic scaffold known for its pharmacological versatility. Structurally, it features:
- A 7-(3-methoxyphenyl) substituent at the pyrazinone ring.
- A 3-((2-(4-fluorophenyl)-2-oxoethyl)thio) side chain, comprising a thioether linkage to a 4-fluorophenyl ketone group.
This architecture confers unique electronic and steric properties, making it a candidate for diverse biological interactions. Spectral characterization (e.g., ¹H NMR δ 7.15–7.59 ppm for pyrazinone protons) aligns with related triazolo-pyrazinone derivatives .
Eigenschaften
IUPAC Name |
3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3S/c1-28-16-4-2-3-15(11-16)24-9-10-25-18(19(24)27)22-23-20(25)29-12-17(26)13-5-7-14(21)8-6-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKXVAMENVNUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)F)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a novel triazolo-pyrazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring fused with a pyrazinone core, along with a thioether and a fluorophenyl moiety that may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in cancer progression and inflammation. The presence of the fluorophenyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
- Antioxidant Properties : The methoxy group on the phenyl ring may contribute to antioxidant activity, which is crucial for mitigating oxidative stress in cells.
- Modulation of Signaling Pathways : Research indicates that compounds with similar structures can modulate signaling pathways related to cell proliferation and apoptosis, suggesting that this compound may exhibit anticancer properties.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the following table:
Case Studies
Several studies have explored the biological activity of triazolo-pyrazinone derivatives, providing insights into the potential applications of this compound:
- Anticancer Studies : In vitro assays demonstrated that similar triazolo derivatives effectively inhibited cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the induction of apoptosis through caspase activation.
- Anti-inflammatory Effects : Compounds with structural similarities were evaluated for their ability to inhibit COX-2 and LOX enzymes, which play significant roles in inflammatory responses. Such inhibition was linked to reduced production of pro-inflammatory mediators.
- Molecular Docking Studies : Computational studies have suggested favorable interactions between the compound and target proteins involved in cancer signaling pathways. These interactions were characterized by hydrogen bonding and hydrophobic interactions that stabilize the ligand-receptor complex.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their distinctions are summarized below:
Pharmacological and Physicochemical Comparisons
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., 4-Fluorophenyl): Enhance binding to targets like P2X7 receptors, critical in inflammatory pathways . Methoxy Positioning: The 3-methoxyphenyl group in the target compound may improve metabolic stability compared to 4-methoxy analogs, which are prone to demethylation . Thioether vs.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for 3-thioether derivatives, involving thiol-alkylation of 3-mercapto precursors . Yields for such reactions typically range from 50–70%, with purity validated via potentiometric titration (e.g., 99.0–101.0% for related compounds) .
Analytical Characterization: ¹H NMR spectra for triazolo-pyrazinones consistently show doublets for H-5 and H-6 protons (δ 7.15–7.59 ppm), confirming fused heterocyclic integrity . Impurity profiles (e.g., oxidation byproducts like triazolopyrazine-diones) are controlled via HPLC, ensuring <0.5% total impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
